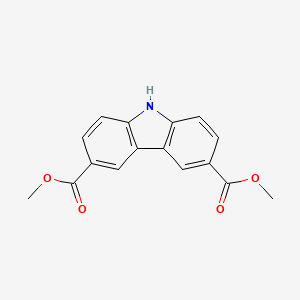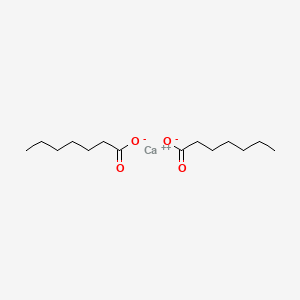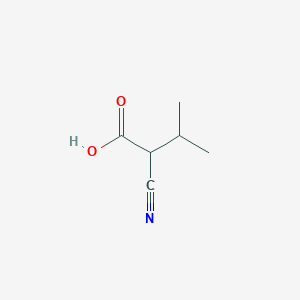
2-(Quinolin-6-YL)ethanol
Descripción general
Descripción
2-(Quinolin-6-YL)ethanol is a chemical compound that features a quinoline ring attached to an ethanol group. Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its presence in various natural products and its significant pharmacological activities . The ethanol group provides additional reactivity and solubility properties, making this compound a versatile compound in both synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-6-YL)ethanol typically involves the functionalization of quinoline derivatives. One common method is the reduction of 2-(Quinolin-6-YL)acetaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran . Another approach involves the Grignard reaction, where 2-(Quinolin-6-YL)magnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired ethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to reduce 2-(Quinolin-6-YL)acetaldehyde to this compound under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-(Quinolin-6-YL)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2-(Quinolin-6-YL)ethane using strong reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.
Reduction: NaBH4 or LiAlH4 in ethanol or tetrahydrofuran.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
Oxidation: 2-(Quinolin-6-YL)acetaldehyde, 2-(Quinolin-6-YL)acetic acid.
Reduction: 2-(Quinolin-6-YL)ethane.
Substitution: 2-(Quinolin-6-YL)ethyl chloride.
Aplicaciones Científicas De Investigación
2-(Quinolin-6-YL)ethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Quinolin-6-YL)ethanol is largely dependent on its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer and antimicrobial activities . Additionally, the compound can inhibit specific enzymes or receptors, modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
2-(Quinolin-6-YL)acetaldehyde: An intermediate in the synthesis of 2-(Quinolin-6-YL)ethanol, with similar reactivity but different functional properties.
2-(Quinolin-6-YL)acetic acid: An oxidized form, used in different chemical and biological applications.
Uniqueness
This compound is unique due to its combination of the quinoline ring and ethanol group, providing a balance of reactivity and solubility. This makes it a valuable intermediate in synthetic chemistry and a promising candidate in medicinal research .
Propiedades
IUPAC Name |
2-quinolin-6-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-7-5-9-3-4-11-10(8-9)2-1-6-12-11/h1-4,6,8,13H,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETRNBJUCZBYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCO)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591509 | |
| Record name | 2-(Quinolin-6-yl)ethan-1-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227809-77-0 | |
| Record name | 2-(Quinolin-6-yl)ethan-1-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















